molecular formula C26H31NO3 B564330 Terbutaline-d9 3,5-Dibenzyl Ether CAS No. 1189428-81-6

Terbutaline-d9 3,5-Dibenzyl Ether

Cat. No. B564330
M. Wt: 414.593
InChI Key: QFBOZEACKUKEBR-GQALSZNTSA-N
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Description

Terbutaline-d9 3,5-Dibenzyl Ether is an intermediate used in the preparation of isotope-labeled Terbutaline . It’s a compound with the molecular formula C26H22D9NO3 .


Molecular Structure Analysis

The molecular structure of Terbutaline-d9 3,5-Dibenzyl Ether consists of 26 carbon atoms, 22 hydrogen atoms, 9 deuterium atoms, 1 nitrogen atom, and 3 oxygen atoms . For more detailed structural information, you may want to refer to resources like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of Terbutaline-d9 3,5-Dibenzyl Ether is 414.58 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthetic Applications in Organic Chemistry Dibenzyls, including compounds like Terbutaline-d9 3,5-Dibenzyl Ether, are key building blocks in organic synthesis. Their synthesis often involves homocoupling reactions, with nickel-catalyzed processes being noteworthy for their efficiency. Such methods allow the coupling of readily available and stable benzyl alcohols to form dibenzyl ethers, which are crucial in various synthetic pathways (Shu et al., 2021).

Analytical Chemistry and Pharmaceutical Analysis Analytical methods, especially chromatographic techniques, are used to quantify and identify the degradation products of terbutaline sulfate in pharmaceutical formulations. This analysis includes identifying related substances in various forms, which is essential for ensuring the quality and safety of pharmaceutical products (Daraghmeh et al., 2002).

Reactivity and Mechanistic Studies Understanding the reactivity of different chemical compounds, including Terbutaline-d9 3,5-Dibenzyl Ether, is crucial in chemical synthesis. For example, studies on the bis(dibutylstannylene) acetal of pentaerythritol reveal intriguing reactivity patterns, leading to the formation of dibenzyl ethers through unique activation mechanisms (David, 2001).

Protecting Group Chemistry In synthetic organic chemistry, protecting groups like the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group are employed to shield functional groups during reaction sequences. The introduction and subsequent removal of these protecting groups are pivotal for the successful synthesis of complex organic molecules, including various pharmaceuticals (Crich et al., 2009).

properties

IUPAC Name

1-[3,5-bis(phenylmethoxy)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBOZEACKUKEBR-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbutaline-d9 3,5-Dibenzyl Ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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